3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester
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Overview
Description
3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester is a complex organic compound with the molecular formula C17H14N2O3 and a molar mass of 294.3 g/mol This compound features an isoxazole ring, a quinoline moiety, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized using a (3+2) cycloaddition reaction.
Introduction of Quinoline Moiety: The quinoline moiety can be introduced through a Heck reaction, where a vinyl halide reacts with a quinoline derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly for its anti-tubercular properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the isoxazole ring can inhibit enzyme activity by binding to the active site . These interactions can lead to the inhibition of bacterial growth or the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-isoxazolecarboxylic acid methyl ester: Known for its anti-tubercular activity.
Methyl 5-methylisoxazole-3-carboxylate: Used in various medicinal chemistry applications.
Uniqueness
3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester is unique due to the presence of both the quinoline and isoxazole moieties, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
ethyl 5-(2-quinolin-4-ylethenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H14N2O3/c1-2-21-17(20)16-11-13(22-19-16)8-7-12-9-10-18-15-6-4-3-5-14(12)15/h3-11H,2H2,1H3 |
InChI Key |
WYXZJYQWDLYQQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C=CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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